4-chloro-1-(pyrrolidin-3-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-1-(pyrrolidin-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H10ClN3 and its molecular weight is 171.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
4-Chloro-1-(pyrrolidin-3-yl)-1H-pyrazole serves as a core structure for synthesizing various chemical compounds with potential applications in different scientific fields. The synthesis of pyrazole derivatives, including modifications with chloro groups, has been extensively studied. For example, the synthesis, crystal structure, and computational study of related pyrazole derivatives have provided insights into the molecular structure and stability of such compounds. These studies involve characterizing compounds through NMR, IR spectroscopy, HRMS analyses, and X-ray diffraction, comparing experimental results with density-functional-theory (DFT) calculations (Li-qun Shen et al., 2012).
Spin-Transitions in Iron(II) Complexes
The influence of polymorphism on spin-crossover compounds has been a subject of interest in the field of materials science. Research on iron(II) complexes of bis(pyrazolyl)pyridines, including those modified with chloro groups, has shown that these compounds can undergo thermal and light-induced spin-transitions. These transitions are critical for developing smart materials and sensors (Ruth Pritchard et al., 2009).
Chiral Ligands and Coordination Chemistry
Optically active pyrazolylpyridines with adjacent quaternary carbon stereocenters have been synthesized, showcasing the versatility of pyrazole derivatives in creating chiral N,N-donating ligands. These ligands are significant for asymmetric synthesis and catalysis, opening up avenues for the development of new chiral materials and pharmaceuticals (R. Kowalczyk & J. Skarżewski, 2005).
Biomedical Applications
Pyrazolo[3,4-b]pyridines, including derivatives of this compound, have been explored for their biomedical applications. These compounds exhibit a range of biological activities, making them potential candidates for drug development. The synthesis, structural diversity, and biomedical applications of these compounds underscore their significance in pharmaceutical research (Ana Donaire-Arias et al., 2022).
Properties
IUPAC Name |
4-chloro-1-pyrrolidin-3-ylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUCZWOEPGBHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.